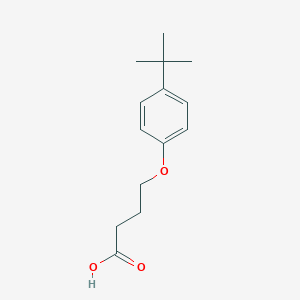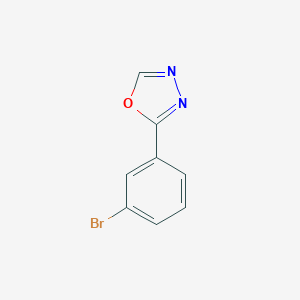
2-(3-Bromophenyl)-1,3,4-oxadiazole
説明
“2-(3-Bromophenyl)-1,3,4-oxadiazole” is an organic compound. It’s a derivative of phenylacetic acid containing a bromine atom in the para position .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)-1,3,4-oxadiazole” is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .Physical And Chemical Properties Analysis
The physical form of “2-(3-Bromophenyl)-1,3,4-oxadiazole” is a light yellow solid . The molecular weight is 224.06 .科学的研究の応用
1. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- Application Summary : This compound is synthesized via a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide . It’s relevant to the preparation of organic electroluminescent device materials .
- Methods of Application : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent . The formation of this compound is explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
- Results or Outcomes : The compound is present in a variety of pharmaceutically interesting compounds with activities such as p38 MAP kinase inhibition, RAF kinase inhibition, androstane receptor agonism, inhibition of the RAFs-MEK1/2-ERK1/2 signalling pathway in triple-negative breast cancer cells, MAP kinase inhibition, and TFG-β inhibition .
2. 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine
- Application Summary : This compound is synthesized and characterized for its anticancer activity .
- Methods of Application : The synthesis of these analogs, their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction are described .
- Results or Outcomes : The results of the study are not specified in the source .
3. 2-(3-Bromophenyl)-1,3-dioxolane
- Application Summary : This compound was used in the synthesis of acetal by arylation of 1-benzylpiperidin-4-amine .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results of the study are not specified in the source .
4. 2-(3-Bromophenyl)ethanol
- Application Summary : The specific applications of this compound are not specified in the source .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results of the study are not specified in the source .
5. 2-(3-Bromophenyl)-1,3-dioxolane
- Application Summary : This compound was used in the synthesis of acetal by arylation of 1-benzylpiperidin-4-amine .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results of the study are not specified in the source .
6. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- Application Summary : This compound is synthesized via a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide . It’s relevant to the preparation of organic electroluminescent device materials .
- Methods of Application : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent . The formation of this compound is explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
- Results or Outcomes : The results of the study are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
2-(3-bromophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAUICDGONASOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359649 | |
| Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1,3,4-oxadiazole | |
CAS RN |
5378-34-7 | |
| Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



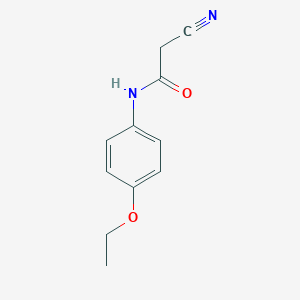
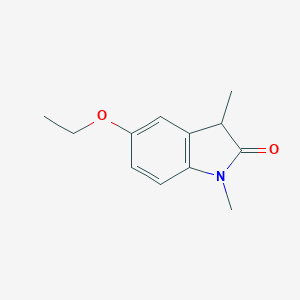

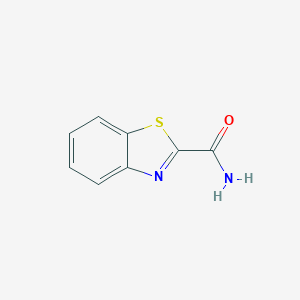

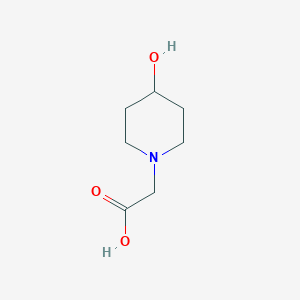

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)
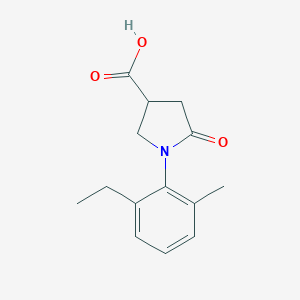

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)


